molecular formula C12H15ClN2O2 B10955908 5-chloro-2-hydroxy-N'-[(2E)-3-methylbutan-2-ylidene]benzohydrazide

5-chloro-2-hydroxy-N'-[(2E)-3-methylbutan-2-ylidene]benzohydrazide

Cat. No.: B10955908
M. Wt: 254.71 g/mol
InChI Key: GOUAKYNCTBTJTF-RIYZIHGNSA-N
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Description

5-CHLORO-N’-[(E)-1,2-DIMETHYLPROPYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloro group, a hydroxy group, and a hydrazide moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N’-[(E)-1,2-DIMETHYLPROPYLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with hydrazine hydrate, followed by the reaction with 1,2-dimethylpropanal under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N’-[(E)-1,2-DIMETHYLPROPYLIDENE]-2-HYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-CHLORO-N’-[(E)-1,2-DIMETHYLPROPYLIDENE]-2-HYDROXYBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N’-[(E)-1,2-DIMETHYLPROPYLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The hydroxy and hydrazide groups can form hydrogen bonds with biological macromolecules, affecting their function. The chloro group can participate in electrophilic interactions, further modulating the activity of the compound. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N’-[(E)-1,2-DIMETHYLPROPYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydroxy groups on the benzene ring, along with the hydrazide moiety, makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[(E)-3-methylbutan-2-ylideneamino]benzamide

InChI

InChI=1S/C12H15ClN2O2/c1-7(2)8(3)14-15-12(17)10-6-9(13)4-5-11(10)16/h4-7,16H,1-3H3,(H,15,17)/b14-8+

InChI Key

GOUAKYNCTBTJTF-RIYZIHGNSA-N

Isomeric SMILES

CC(C)/C(=N/NC(=O)C1=C(C=CC(=C1)Cl)O)/C

Canonical SMILES

CC(C)C(=NNC(=O)C1=C(C=CC(=C1)Cl)O)C

Origin of Product

United States

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